(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine
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Overview
Description
(6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine: is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by its pyridine ring substituted with tert-butoxy and cyclopropoxy groups, and a methanamine group attached to the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The tert-butoxy and cyclopropoxy groups are introduced through substitution reactions using suitable reagents.
Introduction of the Methanamine Group: The methanamine group is introduced at the second position of the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the functional groups attached to the pyridine ring.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the tert-butoxy and cyclopropoxy groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry:
Mechanism of Action
The mechanism of action of (6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
(6-Tert-butoxy-2-pyridinyl)methanamine: Similar structure but lacks the cyclopropoxy group.
(6-Tert-butoxy-5-methoxypyridin-2-YL)methanamine: Similar structure with a methoxy group instead of cyclopropoxy.
Uniqueness:
Structural Features: The presence of both tert-butoxy and cyclopropoxy groups in (6-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine makes it unique compared to other similar compounds.
Reactivity: The combination of these functional groups influences the compound’s reactivity and interaction with other molecules.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
[5-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12-11(16-10-5-6-10)7-4-9(8-14)15-12/h4,7,10H,5-6,8,14H2,1-3H3 |
InChI Key |
CESFSFYYMPEGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=N1)CN)OC2CC2 |
Origin of Product |
United States |
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